

Hdac1-IN-3 mechanism of action

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Compound of Interest

Compound Name: **Hdac1-IN-3**

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An In-depth Technical Guide on the Core Mechanism of Action of HDAC1 Inhibitors

Executive Summary

Histone deacetylase 1 (HDAC1) is a crucial enzyme in epigenetic regulation, primarily through the deacetylation of lysine residues on histones and other non-histone proteins. This activity leads to chromatin condensation and transcriptional repression. Inhibition of HDAC1 has emerged as a promising therapeutic strategy, particularly in oncology. While a specific compound designated "**Hdac1-IN-3**" is not prominently documented in publicly available scientific literature, this guide provides a comprehensive overview of the mechanism of action of selective HDAC1 inhibitors, leveraging data from well-characterized molecules. This document details the molecular mechanisms, summarizes quantitative data for representative inhibitors, outlines key experimental protocols, and provides visual diagrams of relevant signaling pathways and experimental workflows.

Core Mechanism of Action of HDAC1 Inhibitors

The primary mechanism of action for HDAC inhibitors (HDACis) involves the blockage of the catalytic activity of HDAC enzymes.^{[1][2]} HDAC1, a class I HDAC, is a zinc-dependent deacetylase.^{[3][4]} Inhibitors typically feature a zinc-binding group that chelates the zinc ion in the active site of the enzyme, a linker region, and a cap group that interacts with the rim of the active site, providing specificity and potency.^[1]

By inhibiting HDAC1, these molecules prevent the removal of acetyl groups from lysine residues on histone tails. The accumulation of acetyl groups neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA backbone. This

leads to a more relaxed, open chromatin structure known as euchromatin, which is more accessible to transcription factors and the transcriptional machinery, ultimately resulting in the expression of previously silenced genes.[2][5]

Beyond histone deacetylation, HDAC1 also targets a variety of non-histone proteins, including transcription factors like p53.[6] Inhibition of HDAC1 can therefore lead to the hyperacetylation of these proteins, altering their stability, localization, and activity, and contributing to the inhibitor's overall cellular effect.[5] For instance, HDAC1-mediated deacetylation of p53 is associated with its degradation, so HDAC1 inhibition can lead to p53 stabilization and activation of apoptosis.[6]

Recent studies have also identified that HDAC1, along with HDAC2 and HDAC3, can act as a "delactylase," removing lysine lactylation modifications from histones.[1][7][8][9] This newly discovered function suggests that HDAC1 inhibitors may also impact cellular metabolism and gene regulation through the modulation of histone lactylation.

Quantitative Data for Representative HDAC1 Inhibitors

The following table summarizes the inhibitory activity of several well-characterized HDAC inhibitors with significant activity against HDAC1. It is important to note that selectivity varies, with some inhibitors targeting multiple HDAC isoforms.

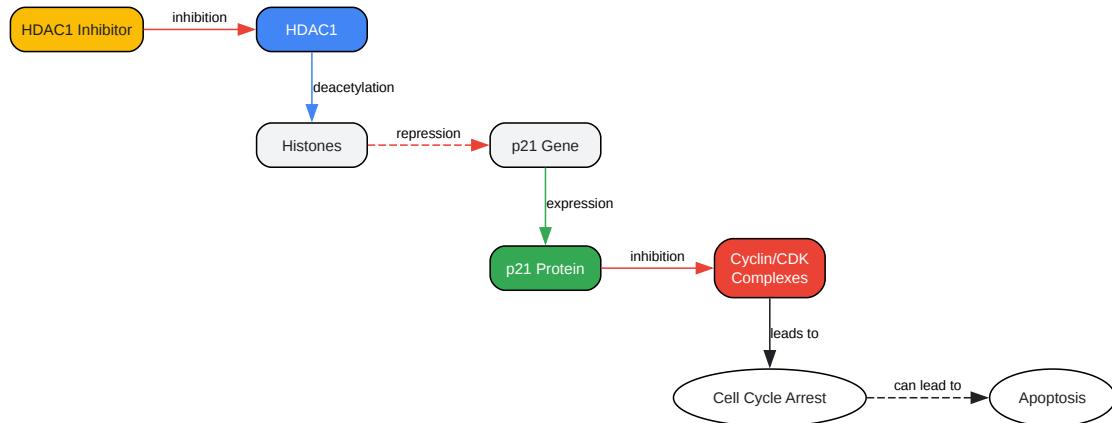
Compound Name	Type	IC50 (HDAC1)	Other Notable Targets (IC50)	Reference
Mocetinostat (MGCD0103)	Class I Selective	0.15 μ M	HDAC2, HDAC3, HDAC11 (2- to 10-fold less potent)	[10][11]
Entinostat (MS-275)	Class I Selective	0.51 μ M	HDAC3 (1.7 μ M)	[10][11][12]
Romidepsin (FK228)	Pan-HDACi	36 nM	HDAC2 (47 nM)	[11]
Tacedinaline (CI994)	Class I Selective	0.9 μ M	HDAC2 (0.9 μ M), HDAC3 (1.2 μ M)	[10]
TTA03-107	HDAC1 Selective	Not specified	Selective for HDAC1	[13]
JAK/HDAC-IN-3	Dual Inhibitor	0.43 μ M	JAK2 (25.36 nM)	[14]
PI3K/HDAC-IN-3	Dual Inhibitor	172 nM	PI3K α (0.23 nM)	[15]

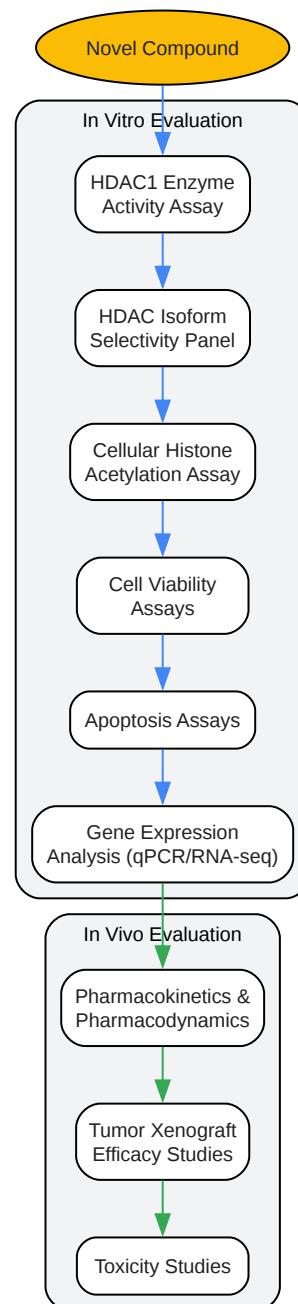
Key Signaling Pathways Modulated by HDAC1 Inhibition

HDAC1 is a component of several large multiprotein co-repressor complexes, including Sin3, NuRD (Nucleosome Remodeling and Deacetylase), and Co-REST (Co-repressor for RE1-silencing transcription factor).[3][6] Through its involvement in these complexes, HDAC1 influences numerous critical signaling pathways. Inhibition of HDAC1 can therefore have pleiotropic effects on cellular function.

Cell Cycle and Apoptosis Regulation

A key mechanism by which HDAC1 inhibitors exert their anti-cancer effects is through the induction of cell cycle arrest and apoptosis.[5] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors, such as p21.[5] The diagram below illustrates a simplified pathway.





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